3-(3-Methylisoxazol-5-yl)propan-1-ol 3-(3-Methylisoxazol-5-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.: 105658-49-9
VCID: VC0009439
InChI: InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3
SMILES: CC1=NOC(=C1)CCCO
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

3-(3-Methylisoxazol-5-yl)propan-1-ol

CAS No.: 105658-49-9

VCID: VC0009439

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methylisoxazol-5-yl)propan-1-ol - 105658-49-9

Description

3-(3-Methylisoxazol-5-yl)propan-1-ol is a chemical compound with the CAS number 105658-49-9 . It has a molecular weight of 141.17 g/mol and the molecular formula C7H11NO2 . Synonyms for 3-(3-Methylisoxazol-5-yl)propan-1-ol include 3-(3-methylisoxazol-5-yl)propan-1-ol, 3-Methyl-5-isoxazolepropanol, and 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol . It is identified by the PubChem CID 10011992 . The IUPAC name for this compound is 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol .

The compound is labeled with the signal word "Danger" and is associated with hazard statement H301, indicating it is toxic if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . It falls under UN# 2811, Class 6.1, and Packing Group Ⅲ .

A similar compound, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, also known as Duloxetine impurity B, has the CAS number 116539-56-1 and PubChem CID 10214420 . Another related compound is 1-(3-Methylisoxazol-5-yl)propan-1-ol, which has the PubChem CID 58573217 .

CAS No. 105658-49-9
Product Name 3-(3-Methylisoxazol-5-yl)propan-1-ol
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol
Standard InChI InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3
Standard InChIKey WLKCJYLGRDETLU-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)CCCO
Canonical SMILES CC1=NOC(=C1)CCCO
PubChem Compound 10011992
Last Modified Sep 12 2023

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